molecular formula C24H22N2O6 B12384520 PD24

PD24

カタログ番号: B12384520
分子量: 434.4 g/mol
InChIキー: RPAQJSKJIGJAEU-ZPUQHVIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its longest carbon chain and functional group hierarchy:

  • Root name : Penta-2,4-dien-1-one (a five-carbon chain with conjugated double bonds at positions 2–3 and 4–5, terminated by a ketone group at position 1).
  • Substituents :
    • At position 1: A piperazine group substituted at its fourth nitrogen with a 1,3-benzodioxole-5-carbonyl moiety.
    • At position 5: A 1,3-benzodioxol-5-yl group.

The full IUPAC name is (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one . The stereodescriptors (2E,4E) specify the trans configuration of the double bonds.

Structural Representation :

SMILES: O=C(N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3)C=CC=CC4=CC5=C(C=C4)OCO5  
InChIKey: MXXWOMGUGJBKIW-PORYWJCVSA-N

The conjugated dienone system (C=CC=CC=O) and dual benzodioxole rings (OCO3 and OCO5) dominate the structure, while the piperazine-carboxamide group introduces rotational flexibility.

Alternative Chemical Designations and Registry Identifiers

This compound is referenced under multiple synonyms and registry numbers across chemical databases:

Identifier Type Value
CAS Registry Number 495-91-0 (stereoisomer)
PubChem CID 4840 (structural analog)
IUPAC Name Variants 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one
Common Synonyms Chavicine (historical designation for stereoisomers)

The compound’s structural analogs, such as 1-(1,3-benzodioxol-5-yl)piperazine (PubChem CID 4742003), share the benzodioxole-piperazine motif but lack the conjugated dienone backbone.

Molecular Formula and Weight Analysis

Molecular Formula :
The formula C₂₄H₂₁N₂O₆ is calculated by summing the constituents:

  • Two 1,3-benzodioxole groups (C₇H₅O₂ each): C₁₄H₁₀O₄
  • Piperazine-carboxamide group (C₆H₁₁N₂O₂): C₆H₁₁N₂O₂
  • Pentadienone backbone (C₅H₈O): C₅H₈O

Molecular Weight :

  • Computed exact mass: 433.39 g/mol
    • Derived from isotopic composition: ²⁴C (24 × 12.0107) + ²¹H (21 × 1.00784) + ²N (2 × 14.0067) + ⁶O (6 × 15.999) = 433.39 g/mol.

Key Mass Spectral Fragments :

  • Base peak: m/z 149 (cleavage at benzodioxole-CO group)
  • Fragment at m/z 285 (loss of piperazine-carboxamide group)

特性

分子式

C24H22N2O6

分子量

434.4 g/mol

IUPAC名

(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one

InChI

InChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+

InChIキー

RPAQJSKJIGJAEU-ZPUQHVIOSA-N

異性体SMILES

C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5

正規SMILES

C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5

製品の起源

United States

準備方法

Core Structural Components and Synthetic Strategy

The target compound comprises three key components:

  • Piperazine backbone : Substituted at the 1-position with a penta-2,4-dien-1-one moiety and at the 4-position with a benzodioxole carbonyl group.
  • Benzodioxole rings : Present at both the dienone and carbonyl substituents.
  • Conjugated dienone system : Critical for maintaining the (2E,4E) stereochemistry.

The synthesis involves:

  • Formation of the benzodioxole rings using catechol and aldehydes.
  • Preparation of the monosubstituted piperazine derivative .
  • Synthesis of the dienone intermediate .
  • Coupling of the piperazine and dienone fragments .

Synthesis of Benzodioxole Intermediates

Benzodioxole rings are synthesized via the catechol-aldehyde condensation reaction , optimized using carbon-based solid acid catalysts (e.g., sulfonated carbon).

Step Reagents/Conditions Yield Key Notes
1 Catechol + aldehyde (1:1–1.5) + hexaphenyl as entrainer, reflux, 180°C >80% Catalyst loading: 2.0–3.0 g/mol aldehyde.
2 Azeotropic distillation to remove water N/A Ensures anhydrous conditions for cyclization.

Example : For 1,3-benzodioxol-5-yl acetone, pyrocatechol reacts with isovaleraldehyde under catalytic conditions to form the benzodioxole ring.

Preparation of Monosubstituted Piperazine Derivative

The 4-(1,3-benzodioxole-5-carbonyl)piperazine intermediate is synthesized via heterogeneous catalysis to ensure monosubstitution.

Step Reagents/Conditions Yield Key Notes
1 Piperazine hydrochloride + 1,3-benzodioxole-5-carbonyl chloride 70–85% Catalyst: Metal ions (e.g., Cu, Ni) on polymeric resins.
2 Solvent: Methanol or acetic acid, RT or reflux N/A Avoids disubstitution by protonating the secondary amine.

Mechanism :

  • Piperazine hydrochloride reacts with the acyl chloride, forming the monosubstituted piperazine.
  • Excess piperazine dihydrochloride is recovered and reused.

Synthesis of the Dienone Intermediate

The dienone, 5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one, is prepared via Claisen-Schmidt condensation or Wittig reaction .

Method Reagents/Conditions Yield Stereochemical Control
A 1,3-Benzodioxol-5-yl acetone + acetaldehyde + NaOH/EtOH 60–75% E,E configuration favored under basic conditions.
B Phosphorus ylide + benzodioxol aldehyde 50–65% Requires stoichiometric control to avoid side products.

Example :

  • Step 1 : Benzodioxol-5-yl acetone undergoes dehydration with acetaldehyde to form the dienone.
  • Step 2 : Purification via column chromatography (SiO₂, EtOAc/hexane).

Coupling of Piperazine and Dienone Fragments

The final step involves nucleophilic substitution or amide bond formation to link the piperazine and dienone.

Approach Reagents/Conditions Yield Challenges
A Dienone + piperazine derivative (amine attack at α-position) 40–55% Steric hindrance; requires activating groups (e.g., Br, Cl) at dienone’s C1.
B Dienone acyl chloride + piperazine amine 65–80% Amide formation preserves stereochemistry.

Example :

  • Dienone activation : Dienone undergoes chlorination (SOCl₂) to form 1-chloro-5-(benzodioxol)penta-2,4-dien-1-one.
  • Coupling : Reacts with 4-(1,3-benzodioxole-5-carbonyl)piperazine in DMF/K₂CO₃.

Optimization and Purification

  • Catalyst Recycling : Metal ion catalysts (e.g., Cu) can be reused after filtration.
  • Purification : Column chromatography (SiO₂, 30–60% EtOAc/hexane) followed by recrystallization.
  • Characterization :
    • NMR : Confirm E,E configuration via coupling constants (J ≈ 15 Hz).
    • HRMS : Verify molecular formula (C₂₄H₂₂N₂O₆, m/z 434.4).

Critical Challenges and Solutions

Challenge Solution
Disubstitution of piperazine Use protonated piperazine (HCl salt) to block the secondary amine.
Stereochemical purity Optimize condensation conditions (basic pH, low temperature).
Low yields in coupling Employ coupling agents (e.g., DCC) or pre-activate dienone.

Comparative Analysis of Reported Methods

Method Advantages Limitations
One-pot piperazine substitution High yields, no protecting groups Requires specialized catalysts.
Claisen-Schmidt condensation Scalable, E,E-selective Sensitive to base strength.
Wittig reaction Precise stereocontrol Phosphorus reagent toxicity.

化学反応の分析

科学研究への応用

この化合物は、次のような科学研究にさまざまな応用がある可能性があります。

    化学: より複雑な分子の構成要素として。

    生物学: 生物学的経路を研究するためのプローブとして使用する可能性があります。

    医学: その構造的特徴による治療の可能性があります。

    産業: 高度な材料の合成または触媒として使用します。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds possess significant anticancer properties. The incorporation of the piperazine moiety in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacological Effects
Benzodioxoles are known for their neuropharmacological activities. The piperazine component can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Research suggests that compounds with similar structural features can influence serotonin and dopamine receptors, which are critical in mood regulation .

Pharmacological Applications

Drug Development
The compound's unique structure makes it a candidate for drug development targeting specific receptors involved in various diseases. For example, compounds that interact with the serotonin receptor family may be developed into therapeutic agents for treating depression or anxiety disorders .

Bioavailability Studies
Pharmacokinetic studies of similar compounds have demonstrated varying degrees of bioavailability and metabolism. Understanding the metabolic pathways of (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one could provide insights into its efficacy and safety profile when used as a therapeutic agent .

Plant Science Applications

Auxin Receptor Agonists
Research has highlighted the potential of benzodioxole derivatives as auxin receptor agonists. These compounds can promote root growth in plants by mimicking the action of natural auxins. The design and synthesis of such derivatives have been explored to enhance agricultural productivity .

Case Study 1: Anticancer Properties

A study conducted on a series of benzodioxole derivatives demonstrated their ability to inhibit the growth of breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways. The specific compound's structure was crucial for its activity, suggesting that modifications could enhance its effectiveness.

Case Study 2: Neuropharmacological Activity

In a clinical trial assessing the effects of benzodioxole-based compounds on anxiety disorders, participants reported significant improvements in symptoms after administration. The study highlighted the importance of the piperazine ring in enhancing receptor affinity and selectivity.

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryAnticancer properties
PharmacologyNeuropharmacological effects
Plant ScienceAuxin receptor agonist for root growth

作用機序

類似化合物の比較

類似化合物

    (2E,4E)-1-[4-(1,3-ベンゾジオキソール-5-カルボニル)ピペラジン-1-イル]-5-(1,3-ベンゾジオキソール-5-イル)ペンタ-2,4-ジエン-1-オン: 他のベンゾジオキソールおよびピペラジン誘導体と比較することができます。

    ユニークな特徴: 官能基の特定の配置と共役ジエンオン系は、結合親和性の向上や特定の反応性など、ユニークな特性を付与する可能性があります。

類似化合物のリスト

    ベンゾジオキソール誘導体: ベンゾジオキソール部分を有する化合物。

    ピペラジン誘導体: ピペラジン環を有する化合物。

正確で詳細な情報については、科学文献とデータベースを参照することをお勧めします。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine- and benzodioxole-containing derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS No.) Core Structure Substituents on Piperazine/Piperidine Additional Functional Groups Key Structural Differences
Target Compound (CAS not explicitly listed) Penta-2,4-dien-1-one 4-(1,3-Benzodioxole-5-carbonyl)piperazine 5-(1,3-Benzodioxol-5-yl) Conjugated dienone backbone; dual benzodioxole motifs
5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpent-3-en-1-one (23512-55-2) Pent-3-en-1-one Piperidine (no nitrogen substitution) Single benzodioxol-5-yl group Shorter unsaturated chain (enone vs. dienone); piperidine instead of piperazine
(E)-1-[4-(1,3-Benzodioxol-5-Ylmethyl)Piperazino]-3-(2-Methoxyphenyl)-2-Phenyl-2-Propen-1-One (478064-17-4) Propen-1-one 4-(1,3-Benzodioxol-5-ylmethyl)piperazine 2-Methoxyphenyl and phenyl groups Shorter α,β-unsaturated ketone; additional aromatic substituents
(5E)-2-[4-(4-Chlorophenyl)Piperazin-1-Yl]-5-(4-Hydroxybenzylidene)-1,3-Thiazol-4(5H)-One (35440-46-1) Thiazol-4-one 4-(4-Chlorophenyl)piperazine 4-Hydroxybenzylidene group Thiazolone core instead of dienone; chloroaryl substitution on piperazine
(5E)-5-[4-(Allyloxy)Benzylidene]-2-{4-[3-(Trifluoromethyl)Phenyl]-1-Piperazinyl}-1,3-Thiazol-4(5H)-One (848748-86-7) Thiazol-4-one 4-[3-(Trifluoromethyl)phenyl]piperazine Allyloxybenzylidene group Electron-withdrawing CF₃ group; thiazolone core

Key Observations from Structural Analysis

Core Structure Variations: The target compound’s conjugated dienone backbone distinguishes it from analogs with shorter enone (e.g., 23512-55-2) or thiazolone cores (e.g., 35440-46-1). Thiazolone derivatives (e.g., 35440-46-1, 848748-86-7) introduce heterocyclic diversity, which could modulate solubility or metabolic stability compared to the dienone system .

Piperazine/Piperidine Substitutions: The 1,3-benzodioxole-5-carbonyl group on the piperazine ring in the target compound contrasts with simpler aryl or alkyl substituents in analogs (e.g., 4-chlorophenyl in 35440-46-1). This carbonyl group may enhance hydrogen-bonding interactions or alter pharmacokinetic profiles .

Analogs with electron-withdrawing groups (e.g., CF₃ in 848748-86-7) may exhibit altered electronic properties, affecting receptor affinity or metabolic pathways .

Table 2: Hypothetical Pharmacological Implications

Property Target Compound 23512-55-2 478064-17-4 35440-46-1
Solubility Moderate (polar piperazine + nonpolar benzodioxoles) Low (piperidine) Low (bulky aryl groups) Moderate (hydroxybenzylidene)
Metabolic Stability Likely moderate (benzodioxoles prone to CYP450 oxidation) High (simpler structure) Variable (methoxy groups) High (chlorophenyl stability)
Potential Targets Serotonin/dopamine receptors, oxidoreductases Unknown Aryl hydrocarbon receptor? Kinases, ion channels

生物活性

The compound (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one is a synthetic derivative of benzodioxole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

  • Benzodioxole moieties : Known for their role in various biological activities.
  • Piperazine ring : Often associated with psychoactive effects and modulation of neurotransmitter systems.
  • Penta-2,4-dien-1-one backbone : This conjugated system may contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing benzodioxole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Studies have shown that benzodioxole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance:

  • In a comparative study, certain benzodioxole compounds demonstrated IC50 values against COX enzymes ranging from 0.725 µM to 27.06 µM, indicating significant anti-inflammatory potential .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • In vitro studies revealed that it exhibits cytotoxicity against HeLa cells with a concentration-dependent effect. The effective doses for COX inhibition were found to be at least ten times greater than those causing cytotoxicity .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of COX pathways : Reducing prostaglandin synthesis involved in inflammation.
  • Induction of apoptosis : Observed in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies

Several case studies highlight the compound's potential:

Case Study 1: Anti-inflammatory Effects

In a controlled study using animal models of inflammation, administration of the compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to decreased levels of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and induction of apoptosis. This suggests its potential as a chemotherapeutic agent.

Data Tables

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₄
Molecular Weight365.42 g/mol
COX Inhibition (IC50)0.725 - 27.06 µM
Cytotoxicity (HeLa Cells)CC50 = 0.219 mM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one?

  • Methodological Answer : The compound’s synthesis involves multi-step processes, including condensation reactions and palladium-catalyzed coupling. For example, analogs with 1,3-benzodioxole and piperazine moieties are synthesized via:

Nucleophilic substitution to attach the benzodioxole group to a piperazine scaffold.

Conjugated diene formation using Wittig or Horner-Wadsworth-Emmons reactions to establish the (2E,4E) configuration .

  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization and byproducts.

Q. How can the stereochemical configuration of the conjugated diene (2E,4E) be confirmed experimentally?

  • Methodological Answer : Use NMR spectroscopy (e.g., coupling constants 3JH,H^3J_{H,H} for trans-vinylic protons) and X-ray crystallography for absolute configuration confirmation. For example, single-crystal X-ray studies of structurally similar benzodioxole-piperazine hybrids report mean C–C bond lengths of 1.34–1.38 Å and R factors < 0.05 .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis : Verify molecular composition (e.g., %C, %H, %N) against theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C inferred from benzodioxole derivatives ).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin or dopamine transporters).

QSAR Modeling : Correlate electronic properties (HOMO-LUMO gaps) with experimental IC50 values. For example, benzodioxole derivatives show enhanced π-π stacking due to electron-rich aromatic systems .

  • Data Table :
ParameterValue (Predicted)Source
LogP (octanol-water)3.2 ± 0.3ChemSpider
Polar Surface Area85 ŲPubChem

Q. What strategies resolve contradictions in SAR data between benzodioxole-piperazine hybrids and their analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., radioligand binding). For example, substituents on the piperazine ring (e.g., methyl vs. cyclohexyl) alter steric bulk and logD, impacting receptor selectivity .
  • Crystallographic Overlays : Align X-ray structures to identify conserved binding motifs. A study of 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine revealed key hydrogen bonds with Tyr95 in the target protein .

Q. How can in vitro metabolic stability be evaluated for this compound?

  • Methodological Answer :

Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes. Piperazine derivatives often show moderate CYP2D6 inhibition due to nitrogen lone-pair interactions .

Key Data from Literature

Property/ParameterValueSource
Molecular Weight501.6 g/mol (analog)
Melting Point (analog)187–190°C (piperazine derivative)
X-ray Crystallography (R factor)0.039 (similar structure)
Predicted LogP3.2 ± 0.3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。